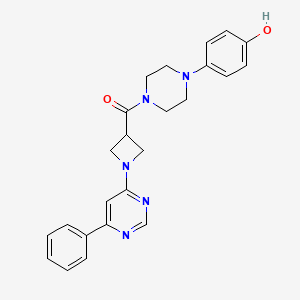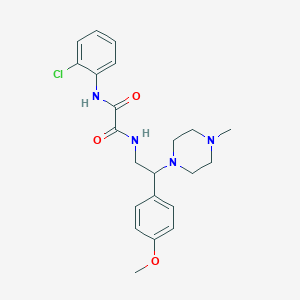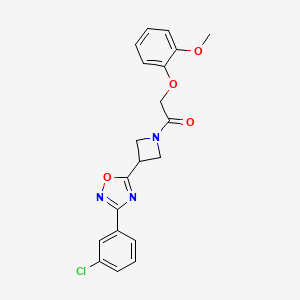
(4-(4-Hydroxyphenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(4-Hydroxyphenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The piperazine ring provides a basic nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl and pyrimidinyl groups contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
This compound, like other organic molecules, can undergo a variety of chemical reactions. These could include substitution reactions, where one group is replaced by another, or redox reactions, where electrons are transferred .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Anticancer Potential
A study by Parveen et al. (2017) synthesized compounds including chromene and quinoline moieties with pyrimidine and piperazine, showing significant anti-proliferative activities against human breast cancer and kidney cell lines. Molecular docking revealed good binding affinity with Bcl-2 protein, indicating potential for cancer treatment (Parveen et al., 2017).
Antimicrobial Activity
Patel et al. (2011) developed compounds with pyrimidine-piperazine structures that exhibited variable and modest antimicrobial activity against various strains of bacteria and fungi, suggesting potential use in treating microbial infections (Patel et al., 2011).
Analgesic and Anti-Inflammatory Applications
Abu‐Hashem and Youssef (2011) synthesized compounds with furochromenylideneamino pyrimidine and piperazine structures, showing promising analgesic and anti-inflammatory activities. This research highlights the potential use of these compounds in pain management and inflammation control (Abu‐Hashem & Youssef, 2011).
Diabetes Treatment Research
Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor with a structure involving pyrimidine and piperazine for treating type 2 diabetes. The study provided insights into the drug's metabolism, excretion, and pharmacokinetics in various species, including humans, suggesting its potential in diabetes management (Sharma et al., 2012).
Synthesis of Novel Chromone–Pyrimidine Hybrids
Sambaiah et al. (2017) focused on synthesizing novel chromone-pyrimidine hybrids, including compounds with pyrimidine and piperazine structures, contributing to the development of new chemical entities with potential therapeutic applications (Sambaiah et al., 2017).
Selective Estrogen Receptor Modulator Development
Palkowitz et al. (1997) explored compounds with structures similar to the query compound for developing selective estrogen receptor modulators (SERMs), showing potential in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-21-8-6-20(7-9-21)27-10-12-28(13-11-27)24(31)19-15-29(16-19)23-14-22(25-17-26-23)18-4-2-1-3-5-18/h1-9,14,17,19,30H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVCCYPOJWGYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide](/img/structure/B2724126.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2724127.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2724128.png)




![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)

![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2724144.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole](/img/structure/B2724146.png)
